

Application of NUCC-555 in the Study of Liver Regeneration

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

NUCC-555 is a potent and highly specific small-molecule antagonist of Activin A, a member of the transforming growth factor- β (TGF- β) superfamily.[1][2][3] In the context of liver physiology, Activin A is a known inhibitor of hepatocyte proliferation and a promoter of liver fibrosis.[1][2] By selectively blocking the Activin A signaling pathway, **NUCC-555** has emerged as a valuable chemical tool for investigating the mechanisms of liver regeneration and as a potential therapeutic agent for chronic liver diseases.

Mechanism of Action:

NUCC-555 promotes liver regeneration and halts the progression of fibrosis primarily through the following mechanisms:

- Inhibition of Anti-Proliferative Signaling: NUCC-555 blocks the Activin A-mediated overexpression of cell cycle inhibitors, such as p15INK4b, in hepatocytes.[2] This releases the brake on hepatocyte proliferation, allowing for more robust regeneration following injury, such as partial hepatectomy.[2]
- Suppression of Hepatic Stellate Cell (HSC) Activation: Activated HSCs are the primary source of extracellular matrix proteins that lead to liver fibrosis. NUCC-555 effectively blocks







Activin A-induced activation of HSCs, thereby reducing collagen deposition and mitigating fibrosis.[1][2]

 Modulation of Inflammatory Responses: Evidence suggests that NUCC-555 may also indirectly suppress the inflammatory cascade by preventing Activin A from activating Kupffer cells, the resident macrophages of the liver.[1][2] Activated Kupffer cells release pro-fibrotic and inflammatory cytokines like TNF-α and TGF-β1.[1]

The multifaceted action of **NUCC-555** makes it an excellent candidate for studying the interplay between hepatocyte proliferation, inflammation, and fibrosis during liver regeneration.

Key Quantitative Data

The efficacy of **NUCC-555** in promoting liver regeneration and reducing fibrosis has been quantified in rodent models.

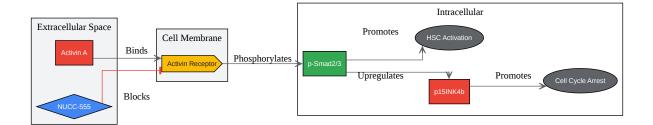


Parameter	Animal Model	Treatment	Result	Reference
Hepatocyte Proliferation	Partial Hepatectomy (Rat)	50 mg/kg NUCC- 555 (i.p.)	1.9-fold increase in BrdU+ hepatocytes at 18 hours post-hepatectomy.2.3-fold increase in BrdU+ hepatocytes at 24 hours post-hepatectomy.[2]	[2]
Collagen Accumulation	Carbon Tetrachloride (Mouse)	30 or 60 mg/kg NUCC-555	Significant reduction in collagen accumulation.[2]	[2]
Collagen Accumulation	Thioacetamide (Rat)	50 mg/kg NUCC- 555	7.9-fold reduction in collagen accumulation.[2]	[2]
Liver Injury Markers (ALT/AST)	Carbon Tetrachloride (Mouse)	30 or 60 mg/kg NUCC-555	Significantly lower serum levels of Alanine Aminotransferas e (ALT) and Aspartate Aminotransferas e (AST).[2]	[2]
HSC Activation Marker (α-SMA)	Carbon Tetrachloride (Mouse)	30 or 60 mg/kg NUCC-555	Significantly lower α-Smooth Muscle Actin (α- SMA) mRNA expression.[2]	[2]

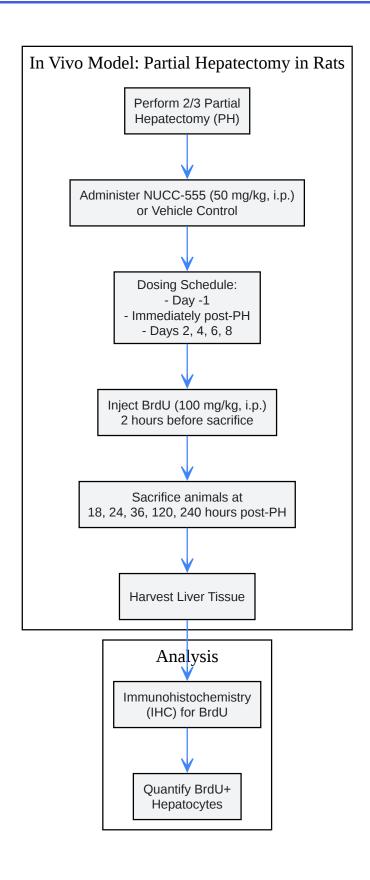


Signaling Pathways and Experimental Workflows









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